molecular formula C55H109N31O12 B612522 TAT 48-57

TAT 48-57

Cat. No.: B612522
M. Wt: 1396.7 g/mol
InChI Key: AJFGTSYBZVRLJD-UHFFFAOYSA-N
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Description

Contextualization of Cell-Penetrating Peptides (CPPs) and Protein Transduction Domains (PTDs) in Biological Research

CPPs and PTDs are characterized by their ability to translocate across cell membranes, acting as carriers for diverse cargo molecules. bachem.comnih.govqyaobio.commdpi.comfrontiersin.orgjpt.comwikipedia.org This property is particularly valuable for delivering molecules that would otherwise be unable to enter the cell due to their size, charge, or hydrophilicity. bachem.commdpi.comfrontiersin.orgjpt.com

The concept of cell-penetrating peptides originated from the serendipitous observation in the late 1980s that the HIV-1 Tat protein could be efficiently taken up by various cell types in culture. nih.govwikipedia.orgtandfonline.com Independent studies by Green and Lowenstein, and Frankel and Pabo, first reported the ability of HIV TAT protein to cross cell membranes. tandfonline.comaacrjournals.org This unexpected property of the viral transactivator protein, primarily known for its role in enhancing viral transcription, highlighted the potential for peptides to mediate intracellular delivery. tandfonline.commdpi.com The discovery of HIV-1 Tat as a protein capable of entering cells and translocating to the nucleus to activate viral transcription marked a significant moment in the field, establishing it as a prototypic CPP. tandfonline.com

Subsequent research aimed to identify the specific region within the HIV-1 Tat protein responsible for its remarkable transduction ability. Detailed analysis of the Tat protein revealed a core protein transduction domain (PTD) within its sequence. nih.gov This domain was mapped to a basic region consisting of 9 to 11 amino acid residues. nih.gov The peptide fragment corresponding to amino acids 48-57 of the HIV-1 Tat protein, with the sequence GRKKRRQRRR, was identified as a key component of this core transduction domain. medchemexpress.comglpbio.comnih.govcardoso-lab.org While some studies refer to the 49-57 sequence (RKKRRQRRR) as sufficient for transduction, the 48-57 sequence is widely recognized and utilized in research. cardoso-lab.orgencyclopedia.pubpeptide.comnih.gov This arginine-rich sequence is strongly cationic and is crucial for the peptide's interaction with the negatively charged components of the cell membrane, such as heparan sulfate (B86663) proteoglycans (HSPGs). frontiersin.orgnih.govencyclopedia.pubcrie.ru

Role of TAT 48-57 as a Research Tool in Intracellular Delivery

This compound, as a well-characterized CPP, serves as a valuable research tool for delivering a wide array of molecules into cells for various experimental purposes. qyaobio.comfrontiersin.orgwikipedia.org Its ability to traverse the cell membrane allows researchers to introduce molecules that would otherwise be impermeable, enabling the study of intracellular processes, validation of therapeutic targets, and development of novel drug delivery strategies. bachem.comnih.govjpt.comwikipedia.org this compound has been successfully applied for the in vitro and in vivo delivery of diverse cargo molecules, including plasmids, DNA, oligonucleotides, siRNA, PNA, proteins, peptides, low molecular weight drugs, liposomes, and nanoparticles. bachem.com The peptide can be conjugated to cargo molecules through covalent linkages or associated via non-covalent interactions. bachem.comwikipedia.org Studies have demonstrated the ability of this compound to facilitate the delivery of proteins of varying sizes into cells. wikipedia.org

Scope and Limitations of this compound in Current Biomedical Research Methodologies

The scope of this compound in biomedical research is broad, primarily centered on its utility as a delivery vehicle for intracellular targeting. It has been extensively evaluated in basic and preclinical research for applications in areas such as cancer, inflammation, central nervous system disorders, and diabetes. frontiersin.org The peptide's ability to enhance the intracellular uptake of conjugated or associated molecules makes it a valuable tool for investigating cellular functions and therapeutic interventions. bachem.comjpt.com

However, this compound also has limitations in current biomedical research methodologies. One significant limitation is the potential for non-specific cellular uptake, which can hinder targeted delivery to specific cell types, such as tumor cells. bachem.com While some newer CPPs have shown improved cell specificity, the inherent broad tropism of this compound remains a challenge for highly targeted applications. bachem.com Furthermore, the exact mechanisms of TAT-mediated cellular internalization are still a subject of ongoing research and debate. nih.govwikipedia.org While direct translocation across the membrane was initially proposed, evidence also suggests the involvement of endocytic pathways, such as macropinocytosis, particularly at higher concentrations or with larger cargo. wikipedia.orgcardoso-lab.org Endosomal escape following endocytosis can also be a limiting factor for the delivery of cargo to the cytoplasm or nucleus. nih.gov The efficiency of delivery can also be influenced by the nature of the cargo molecule and the method of conjugation. encyclopedia.pub

PropertyDescriptionSource(s)
SequenceGRKKRRQRRR medchemexpress.comglpbio.comnih.gov
OriginDerived from HIV-1 Tat protein (amino acids 48-57) medchemexpress.comglpbio.comnih.gov
ClassificationCell-Penetrating Peptide (CPP), Protein Transduction Domain (PTD), Cationic Peptide bachem.comqyaobio.commdpi.commedchemexpress.com
Key FeatureArginine-rich sequence mdpi.comfrontiersin.orgnih.gov
Primary FunctionFacilitates intracellular delivery of various molecules bachem.comwikipedia.org
Molecular WeightApproximately 1396.65 g/mol (for the free peptide) glpbio.comtargetmol.comchemicalbook.com
CAS Number253141-50-3 glpbio.comtargetmol.comchemicalbook.com
SolubilitySoluble in water and DMSO glpbio.comsigmaaldrich.com

Properties

IUPAC Name

2-[[2-[[2-[[5-amino-2-[[2-[[2-[[6-amino-2-[[6-amino-2-[[2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H109N31O12/c56-21-3-1-11-31(79-41(89)30(78-40(88)29-58)13-5-23-72-50(60)61)42(90)80-32(12-2-4-22-57)43(91)81-33(14-6-24-73-51(62)63)44(92)82-35(16-8-26-75-53(66)67)46(94)85-37(19-20-39(59)87)48(96)84-34(15-7-25-74-52(64)65)45(93)83-36(17-9-27-76-54(68)69)47(95)86-38(49(97)98)18-10-28-77-55(70)71/h30-38H,1-29,56-58H2,(H2,59,87)(H,78,88)(H,79,89)(H,80,90)(H,81,91)(H,82,92)(H,83,93)(H,84,96)(H,85,94)(H,86,95)(H,97,98)(H4,60,61,72)(H4,62,63,73)(H4,64,65,74)(H4,66,67,75)(H4,68,69,76)(H4,70,71,77)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJFGTSYBZVRLJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H109N31O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1396.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular and Cellular Mechanisms of Tat 48 57 Translocation

Elucidating the Mechanisms of Cellular Internalization of TAT 48-57

The internalization of this compound is generally initiated by electrostatic interactions with negatively charged components of the cell membrane, such as heparan sulfate (B86663) proteoglycans (HSPGs) and phospholipids (B1166683). unil.chcardoso-lab.orgacs.orgcardoso-lab.org These initial interactions are crucial for subsequent uptake. acs.org

Direct Membrane Penetration Models

Direct membrane penetration, also referred to as transduction, is considered an energy-independent mechanism where the peptide crosses the lipid bilayer without the formation of vesicles. nih.govmdpi.comcardoso-lab.org This mode of entry allows the peptide and small associated cargos to gain direct access to the cytoplasm and nucleus. cardoso-lab.org Studies using model membranes, such as giant unilamellar vesicles (GUVs), have provided evidence for the ability of TAT peptides to directly penetrate the lipid bilayer and even form transient pores. nih.govresearchgate.net The composition of the lipid bilayer, particularly the presence of anionic lipids or lipids that induce negative curvature, can influence the efficiency of this direct translocation and pore formation. nih.govresearchgate.netmdpi.com While the exact molecular details of how the highly cationic this compound peptide traverses the hydrophobic core of the membrane are still being investigated, proposed models include the formation of transient pores or local membrane perturbations. nih.govpnas.orgresearchgate.net

Endocytosis-Mediated Internalization Pathways

Endocytosis is an energy-dependent process involving the formation of vesicles that bud off from the plasma membrane, internalizing extracellular material. ldbiopharma.commdpi.comnih.gov this compound and its conjugates are frequently observed within endosomal compartments after cellular uptake, indicating the significant involvement of endocytic pathways. biorxiv.orgnih.govresearchgate.net The specific endocytic route utilized can be influenced by the concentration of the peptide and the nature and size of any attached cargo. tandfonline.comcardoso-lab.orgnih.gov

Macropinocytosis

Macropinocytosis is a form of endocytosis characterized by the formation of large vesicles (macropinosomes) resulting from actin-driven membrane ruffling. tandfonline.combiorxiv.org This pathway is generally considered receptor-independent and is involved in the bulk uptake of extracellular fluid and solutes. tandfonline.comldbiopharma.combiorxiv.org Research indicates that macropinocytosis is a significant route of entry for this compound, particularly when conjugated to larger cargos. tandfonline.comldbiopharma.combiorxiv.org Inhibition of macropinocytosis, for example, through the use of inhibitors like amiloride (B1667095) or cytochalasin D, has been shown to reduce TAT uptake. biorxiv.org The interaction of TAT peptides with cell surface proteoglycans is thought to stimulate the membrane rearrangements characteristic of macropinocytosis. biorxiv.org

Caveolae-Mediated Endocytosis

Caveolae-mediated endocytosis (CvME) involves small, flask-shaped invaginations of the plasma membrane called caveolae, which are rich in cholesterol and sphingolipids and are lined by the protein caveolin. tandfonline.comcardoso-lab.org This pathway is also typically dynamin-dependent. tandfonline.com Caveolae-mediated endocytosis has been reported to be involved in the internalization of TAT fusion proteins. tandfonline.com However, some studies have suggested that the uptake of TAT peptides may be independent of caveolin-mediated endocytosis, indicating potential cell-type specificity or dependence on the experimental setup. cardoso-lab.orguni-muenchen.de It has also been suggested that TAT internalization might be mediated by lipid rafts, which are closely associated with caveolae, but not necessarily through caveolae themselves. tandfonline.comnih.gov

Inverted Micelle Formation Theory

The inverted micelle formation theory proposes that cationic CPPs like this compound interact with negatively charged lipids in the cell membrane, leading to local disruption and rearrangement of the lipid bilayer. nih.govcardoso-lab.org This interaction is hypothesized to induce the formation of inverted micelles, structures where the hydrophilic heads of lipids face inwards, potentially encapsulating the peptide within the membrane. nih.govcardoso-lab.orgencyclopedia.pub The subsequent inversion of these structures could facilitate the translocation of the peptide into the cytoplasm. nih.govcardoso-lab.org This model suggests a mechanism for membrane traversal that does not rely on pre-formed pores or the classical endocytic machinery, although it still involves significant interaction and perturbation of the membrane structure. nih.govcardoso-lab.org

Transient Pore Formation Mechanisms

One proposed mechanism for this compound translocation involves the transient formation of pores in the lipid bilayer. Studies using model membranes, such as giant unilamellar vesicles (GUVs), have provided evidence for the ability of TAT peptides to induce the formation of nanometer-sized pores. nih.gov These transient pores allow for the passage of small molecules across the membrane. nih.gov Molecular dynamics simulations also support a mechanism where TAT peptides induce transient changes in membrane topology by forming pores that facilitate peptide diffusion across the bilayer. pnas.org

The formation of these pores is thought to be nucleated by the insertion of charged amino acid side chains into the hydrophobic core of the membrane, attracted by phosphate (B84403) groups on the opposite leaflet. pnas.org At a certain concentration of TAT peptides accumulated on one leaflet of the bilayer, this process can initiate pore formation, followed by the translocation of the entire peptide. pnas.org The lifetime of these pores is suggested to be extremely short, as they have not been observed by single-molecule tracking. nih.gov This transient pore formation is distinct from the stable pores formed by antimicrobial peptides and may involve the generation of saddle-splay membrane curvature. pnas.org

Determinants of this compound Translocation Efficiency

The efficiency of this compound translocation is significantly influenced by interactions with cellular components and the properties of the cellular membrane.

Electrostatic Interactions with Cellular Components

Electrostatic interactions play a crucial role in the initial binding of the highly cationic this compound peptide to the cell surface. nih.govpnas.org The positively charged residues within the peptide, particularly arginines, are critical for these interactions. nih.govpnas.org

Heparan sulfate proteoglycans (HSPGs), which are negatively charged macromolecules found on the cell surface and in the extracellular matrix, are considered important initial binding sites for this compound. nih.govplos.orgnih.govcambridge.org The interaction between TAT peptides and HSPGs is primarily electrostatic, driven by the attraction between the cationic peptide and the anionic sulfate and carboxyl groups of the glycosaminoglycan chains of HSPGs. nih.govplos.orgnih.gov

Studies have shown that this compound binds rapidly and tightly to heparan sulfate. nih.gov This binding is characterized by multiple independent binding sites on the HSPG molecule. nih.gov The interaction with HSPGs is thought to be a critical step for the cellular uptake of TAT, although the exact downstream mechanisms following this binding can vary. nih.govcambridge.org While HSPG binding is important, some studies suggest there is not always a direct correlation between heparan sulfate expression levels and the presence of a permeation barrier to TAT peptides in certain cell types. acs.org

Electrostatic interactions between the positively charged this compound peptide and the negatively charged headgroups of phospholipids in the cell membrane are also significant for membrane binding. nih.govnih.govill.eu These interactions are considered a prerequisite for peptide translocation. ill.eu

Molecular dynamics simulations and experimental studies indicate that TAT peptides interact with lipid bilayers, even with neutral membranes, but show stronger interaction with anionic membranes. nih.govcmu.edu The positively charged guanidinium (B1211019) groups of arginine residues can form salt bridges with the negatively charged phosphate groups of phospholipids, contributing to the peptide's association with the membrane interface. meihonglab.com The interaction with phosphatidylinositol-4,5-bisphosphate (PtdIns(4,5)P2), a phospholipid in the inner leaflet of the plasma membrane, has also been highlighted as crucial for TAT secretion and spontaneous translocation, acting as a platform for peptide oligomerization. nih.govresearchgate.net

Influence of Membrane Composition and Properties on Translocation

The composition and physical properties of the cell membrane significantly influence the efficiency of this compound translocation. nih.govuni-bonn.de

The charge density of lipid headgroups in the membrane is a decisive parameter for this compound translocation and pore formation. nih.gov Anionic membranes, containing a significant amount of negatively charged lipids, promote the accumulation and rapid internalization of TAT peptides. nih.gov Studies using GUVs with varying amounts of anionic lipids, such as phosphatidylserine (B164497) (PS), have demonstrated that increasing the anionic charge density leads to rapid translocation of TAT peptides across the bilayers. nih.gov

Conversely, in membranes composed solely of zwitterionic lipids like phosphatidylcholine (PC), little to no translocation of TAT peptides is observed. nih.gov The presence of anionic lipids enhances TAT peptide activity, including translocation and vesicle leakage. nih.gov The strong electrostatic attraction between the cationic peptide and the negatively charged membrane surface contributes to a high energy barrier that must be overcome for the peptide to penetrate the lipid bilayer. nih.gov

The inclusion of lipids that induce negative curvature, such as phosphatidylethanolamine (B1630911) (PE), also enhances TAT translocation efficiency. nih.govmdpi.com This suggests that membrane topology and the ability to induce curvature play a role in facilitating peptide entry. nih.govpnas.orgmdpi.com

Summary of Lipid Influence on TAT Translocation:

Membrane CompositionTAT Translocation EfficiencyNotes
Zwitterionic Lipids (e.g., PC)Low to NoneLimited interaction and translocation. nih.gov
Anionic Lipids (e.g., PS)HighPromotes accumulation and rapid translocation; decisive for pore formation. nih.gov
Lipids Inducing Negative Curvature (e.g., PE)HighEnhances translocation efficiency. nih.govmdpi.com

Effect of Anionic Lipid Content on TAT Translocation (Illustrative Data based on search results):

Membrane Composition (Example)Anionic Lipid Content (mol %)TAT Translocation Observation
PC/Cholesterol0No translocation nih.gov
PC/PS/Cholesterol40Rapid translocation nih.gov
PC/PE/Cholesterol20Efficient translocation nih.gov
Membrane Curvature and Fluidity

The biophysical properties of the cell membrane, such as curvature and fluidity, play a significant role in the interaction and translocation of this compound. Studies using model membranes, such as giant unilamellar vesicles (GUVs), have shown that the TAT peptide can induce negative Gaussian membrane curvature researchgate.netresearchgate.net. Efficient translocation of TAT peptides has been observed across GUVs containing lipids like phosphatidylethanolamine (PE), which are known to promote negative curvature nih.govresearchgate.net. This suggests that the peptide's ability to modify membrane shape may facilitate its passage.

Furthermore, the fluidity and lipid composition of the membrane influence TAT uptake. TAT has been shown to preferentially insert into loosely packed regions within the membrane mdpi.com. The presence of cholesterol, which affects membrane fluidity and organization into lipid rafts, can also impact CPP entry mdpi.com. Lower cholesterol content or sequestration of cholesterol has been shown to enhance the uptake of CPPs mdpi.com. Lipid rafts, characterized by lower fluidity and increased thickness, represent specialized membrane microenvironments that can influence the efficacy of CPP internalization mdpi.com.

Impact of Cellular Energy Status on Uptake

While initial investigations sometimes suggested an energy-independent mechanism for TAT peptide uptake, later, more rigorous studies conducted in live cells demonstrated that the cellular energy status significantly impacts the internalization of this compound, particularly at lower peptide concentrations nih.govnih.gov. Experiments conducted at low temperatures (around 4°C), which inhibit energy-dependent cellular processes, or in the presence of metabolic inhibitors like sodium azide (B81097) or iodoacetamide, have shown a significant reduction in TAT peptide uptake nih.govnih.govresearchgate.netpnas.org. This indicates that endocytic pathways, which require cellular energy in the form of ATP, are major contributors to this compound internalization nih.govnih.govnih.gov. For instance, co-incubation with ATP has been shown to induce the nuclear translocation of a Tat-peptide conjugate nih.govnih.gov.

Intracellular Fate and Localization of this compound

Following internalization, this compound and any conjugated cargo are trafficked within the cell, encountering various intracellular compartments researchgate.net. The precise intracellular fate and localization are not uniform and can depend on the specific internalization pathway, the nature of the conjugated molecule, the cell type, and experimental conditions nih.govtandfonline.com.

Cytosolic Distribution

Upon entry, this compound can be detected in the cytoplasm researchgate.net. Changes in the cellular lipid environment, such as a reduction in phosphatidylinositol-4,5-bisphosphate (PtdIns(4,5)P2), have been shown to alter the plasma membrane distribution of Tat, leading to a largely cytosolic localization nih.gov. However, a significant challenge for the effective delivery of conjugated molecules to the cytosol is the sequestration of internalized peptides and their cargo within endocytic vesicles nih.govtandfonline.com. For molecules to exert their function within the cytoplasm, they must escape from these membrane-bound compartments tandfonline.com.

Nuclear Internalization and Dynamics

The this compound sequence contains a nuclear localization signal (NLS), specifically the GRKKR sequence within the basic domain, which facilitates its translocation into the cell nucleus oncotarget.com. Numerous studies using techniques like fluorescence microscopy have confirmed the presence of this compound and its conjugates within the nucleus researchgate.netresearchgate.netoup.com. The mechanism of nuclear internalization is not fully elucidated but is thought to involve active transport through the nuclear pore complex, potentially after release from endosomes nih.gov. Interactions with nuclear transport factors and potentially with nuclear components like glypican-1, a cell-surface HSPG that can localize to the nucleus, may play a role nih.gov. The dynamics of nuclear internalization can be influenced by molecules conjugated to the TAT peptide, such as fluorescent dyes or receptor-avid ligands nih.govnih.gov. As mentioned earlier, cellular energy status, specifically the presence of ATP, can also facilitate nuclear translocation nih.govnih.gov.

Lysosomal Encapsulation and Escape

A common intracellular fate for molecules internalized via endocytosis, including this compound and its conjugates, is trafficking through the endosomal pathway, which ultimately leads to lysosomes nih.govresearchgate.nettandfonline.comrsc.orgmonash.eduresearchgate.net. The observation of punctate fluorescence patterns within cells after incubation with fluorescently labeled TAT peptides is often indicative of their accumulation within endosomes and lysosomes researchgate.netrsc.orgresearchgate.net. Lysosomes contain a variety of hydrolytic enzymes that can degrade internalized cargo, posing a significant barrier to the delivery of therapeutic molecules tandfonline.comnih.gov.

For conjugated molecules to reach their intracellular targets in the cytoplasm or nucleus, they must escape from the endo-lysosomal compartment tandfonline.comnih.gov. This "endosomal escape" is a critical step in the successful application of this compound for intracellular delivery nih.gov. The mechanisms underlying endosomal escape are not fully understood but may involve the disruption of the endosomal membrane monash.edunih.gov. Factors such as the high concentration of peptides within the endosome, changes in pH within the endosomal lumen, or the peptide's ability to interact with and destabilize the membrane may contribute to escape monash.edunih.gov. A dimerized form of TAT (dfTAT) has been suggested to enhance endosomal escape by disrupting the endosomal membrane nih.gov. Some research also indicates that the TAT-PTD itself may possess the ability to escape from lysosomes tandfonline.com. Strategies like photochemical internalization (PCI), which utilizes a photosensitizer conjugated to this compound to induce endosomal rupture upon light exposure, have been explored to trigger endosomal escape and release cargo into the cytosol rsc.orgresearchgate.net.

Structure Activity Relationships and Peptide Engineering of Tat 48 57 for Research Applications

Identification of Minimal Transduction Domains within TAT 48-57

Initial research into the Tat protein identified its ability to be internalized by cells and translocate to the nucleus tandfonline.comencyclopedia.pub. Subsequent studies focused on pinpointing the specific region responsible for this transduction activity, leading to the identification of the protein transduction domain (PTD) tandfonline.com. The minimal region of the Tat protein required for internalization was narrowed down to a positively charged fragment, specifically amino acids 48-57 (GRKKRRQRRR) cardoso-lab.orgnih.gov. Some studies further refined this, suggesting that the 9-amino acid sequence from positions 49-57 (RKKRRQRRR) is sufficient for internalization and the delivery of exogenous proteins into cells, indicating that the Gly-48 residue at the N-terminus is not essential for efficient cellular entry tandfonline.comresearchgate.netnih.gov. Deletion analysis has shown that while removing Gly-48 does not significantly affect transduction efficiency, sequential deletions from the C-terminus, such as Arg-57, Arg-56, Arg-55, and Gln-54, result in lower efficiencies researchgate.net. Deletion of Lys-51 dramatically abolished transduction activity, while deletion of Lys-50 resulted in only a slight decrease researchgate.net. These findings highlight the critical nature of the basic residues within the 49-57 sequence for efficient cellular uptake.

Role of Arginine and Lysine (B10760008) Residues in Membrane Translocation

The high content of basic amino acids, particularly arginine and lysine, is a defining characteristic of this compound and is fundamental to its cell-penetrating properties nih.govbeilstein-journals.org. These positively charged residues are crucial for the initial interaction with the negatively charged components of the cell membrane, such as heparan sulfate (B86663) proteoglycans (HSPGs) and phospholipid phosphates pnas.orgnih.govmdpi.comcardoso-lab.org. This electrostatic interaction is considered a key initiating step in the mechanism of cellular entry for CPPs cardoso-lab.org.

Research suggests that arginine residues play a particularly significant role. The guanidinium (B1211019) group of arginine can form bidentate bonds with negative phosphates, sulfates, and carboxylates on the cell surface mdpi.com. Molecular dynamics simulations indicate that arginine and lysine side chains bind to phospholipid phosphate (B84403) and carbonyl groups at the membrane-water interface nih.gov. At higher concentrations, TAT peptides can sequester phosphate groups, creating regions of crowded charges and leading to membrane thinning nih.gov. The penetration of arginine residues into the hydrophobic core of the membrane is thought to be involved in the translocation process, potentially initiating pore formation nih.gov. Solid-state NMR studies of TAT(48-60) in anionic lipid bilayers revealed that the peptide inserts into the membrane-water interface, stabilized by electrostatic attraction and hydrogen bonding with lipid phosphates and water acs.orgmeihonglab.com. This interaction with the membrane can generate saddle-splay curvature, which may induce pore-like structures or facilitate endocytosis pnas.orgnih.govpnas.org.

Effects of Amino Acid Substitutions and Modifications on Transport Properties

Amino acid substitutions and chemical modifications of this compound have been extensively studied to understand their impact on transport efficiency and to tailor the peptide for specific research applications tandfonline.commdpi.commeihonglab.comcas.cz. These modifications can influence the peptide's charge, hydrophobicity, conformation, and stability, thereby affecting its interaction with the cell membrane and its internalization pathway.

Hydrophobic residues can also play a role in supporting the interaction with lipid rafts in the cell membrane during the initial phase of entry tandfonline.comnih.gov. Modifications that increase hydrophobicity, such as palmitoylation, have been shown to enhance the cellular uptake of Tat conjugates, including those with hydrophilic cargo or P-glycoprotein substrates nih.gov.

The cargo attached to TAT can also significantly influence the cellular uptake mechanism nih.gov.

N-terminal and C-terminal Modifications for Research Conjugation

Modifications at the N-terminal and C-terminal ends of this compound are common strategies for conjugating various molecules for research purposes, such as fluorescent probes, proteins, nanoparticles, and nucleic acids mdpi.comcas.czanaspec.commdpi.com. The addition of a cysteine residue, for instance, at either the N- or C-terminus provides a reactive handle for site-specific conjugation via thiol chemistry anaspec.comnih.govjpt.com.

Research indicates that the site of conjugation can impact cellular uptake. One study reported higher cellular uptake of a doxorubicin (B1662922) conjugate when attached to the C-terminal of the Tat peptide compared to the N-terminal analogue in certain cancer cell lines acs.org. N- and C-terminal modifications, such as the addition of pyroglutamic acid or benzylamine, can sometimes lead to a reduction in cellular uptake of CPPs tandfonline.com. However, specific modifications like the addition of a cysteine residue at the N-terminus have been shown to improve the antiviral activity of TAT-PTD conjugates against HSV-1 and HSV-2, suggesting enhanced cellular interactions or entry that block viral processes anaspec.com.

Linkers are often incorporated between TAT and the cargo to optimize conjugation and minimize interference with the peptide's translocation activity or the cargo's function biosynth.com. For example, a glycine-glycine (GG) linker has been used between the C-terminus of TAT (47-57) and the N-terminus of conjugated proteins like Beclin 1 biosynth.com.

Stereoisomer (D-amino acid) Modifications and Their Research Implications

Replacing the natural L-amino acids in this compound with their D-stereoisomers is a modification strategy often employed in research to enhance peptide stability against proteolytic degradation, which is a significant challenge for peptide-based tools mdpi.com.

Studies on the effect of D-amino acid substitutions on CPP uptake have yielded varied results depending on the specific peptide and cell type mdpi.com. Some reports suggest that the cellular uptake of CPPs like polyarginine, Tat peptide, and penetratin is not influenced by amino acid chirality mdpi.com. Conversely, other studies indicate that uptake efficiency can be enhanced for D-amino acid-containing CPPs due to their increased proteolytic stability mdpi.com. For instance, a dimeric fluorescent Tat (dfTat) with inverted chirality (D-form) showed reduced endocytic uptake compared to its L-form mdpi.com. However, this D-form peptide exhibited a prolonged cytotoxic effect, attributed to its persistence in the cytosol for several days, whereas the L-peptide was degraded within hours mdpi.com.

Research using a beta-amino acid analogue of Tat 47-57, where the side chain is at the beta-carbon, demonstrated comparable entry efficiency into HeLa cells as the alpha-peptide, suggesting that altering the peptide backbone's amide group spacing does not necessarily abolish translocation activity nih.gov. Deletion of the three C-terminal beta3-homoarginine residues from the beta-peptide similarly abolished translocation activity, mirroring the effect seen with the alpha-peptide and highlighting the importance of the C-terminal basic residues regardless of stereochemistry nih.gov.

Conformational Dynamics and Their Impact on Translocation

The conformational dynamics of this compound play a role in its interaction with cell membranes and subsequent translocation. While some studies initially suggested the formation of alpha-helical structures upon interaction with membranes, particularly for longer Tat fragments encyclopedia.pub, solid-state NMR studies of TAT(48-60) in anionic lipid bilayers indicate that the peptide is highly dynamic and exists in a nearly random coil structure when inserted into the membrane-water interface acs.orgmeihonglab.com.

This lack of a stable, well-defined amphipathic structure in the membrane-bound state has been proposed as essential for the rapid translocation of arginine-rich CPPs like TAT across the lipid membrane without causing permanent damage to membrane integrity, distinguishing them from some antimicrobial peptides acs.orgmeihonglab.com.

Molecular dynamics simulations also provide insights into the conformational changes and interactions during translocation. These simulations suggest that the arginine side chains interact strongly with lipid phosphates, and this interaction, along with membrane fluctuations, can facilitate the penetration of charged groups into the hydrophobic core, potentially leading to transient pore formation nih.gov. The ability of TAT peptide to induce structural changes in membranes, such as generating negative Gaussian curvature, is linked to its capacity to facilitate different translocation pathways, including direct entry and endocytosis pnas.orgnih.govpnas.org.

Design and Evaluation of this compound Analogues for Enhanced Research Utility

The understanding of this compound's structure-activity relationships has paved the way for the rational design and evaluation of analogues with enhanced properties for specific research applications meihonglab.comresearchgate.net. The goal is often to improve delivery efficiency, reduce potential off-target effects observed in some research contexts, or enable conjugation with specific research probes or molecules.

Strategies for designing enhanced TAT analogues include modifications to the amino acid sequence, incorporation of non-natural amino acids (like D-amino acids or beta-amino acids), cyclization, and conjugation with other functional motifs nih.govrsc.orgmdpi.comnih.gov. For example, cyclic arginine-rich CPPs, including cyclic Tat, have shown enhanced cellular uptake kinetics compared to their linear counterparts, potentially due to changes in the spatial arrangement of arginine residues mdpi.com.

Conjugation with additional hydrophobic units has been shown to improve the cellular uptake of Tat conjugates nih.gov. Furthermore, fusing TAT with fusogenic peptides, such as the HA2 peptide from influenza virus, has been demonstrated to enhance the escape of TAT-fusion proteins from endosomes, leading to improved delivery to the cytosol and nucleus and increased biological activity in research assays ldbiopharma.comopenaccessjournals.comnih.gov.

Researchers continue to evaluate these analogues in various cell types and experimental systems to understand their internalization mechanisms, intracellular trafficking, and the efficiency of cargo delivery for specific research applications nih.govresearchgate.net. The development of activatable CPPs (ACPPs), where the peptide's activity is controlled by specific triggers, represents another avenue for enhancing research utility by enabling targeted delivery rsc.org.

Interactive Data Table: Effects of Modifications on TAT Peptide Properties (Illustrative Data)

Modification TypeExample ModificationEffect on Cellular Uptake (Relative)Effect on Proteolytic StabilityResearch Implication
N-terminal CysteineC-TAT (CGRKKRRQRRR)Can improve depending on cargo anaspec.comNot explicitly stated in sourceFacilitates conjugation for research probes/cargo anaspec.com
C-terminal ConjugationTAT-Cargo (C-term)Can show higher uptake than N-term acs.orgDepends on cargo and linkerInfluences delivery efficiency of conjugated molecules acs.org
D-amino acid substitutionD-TAT analogueVaried; can reduce or enhance mdpi.comIncreased mdpi.comImproved stability for longer-term research studies mdpi.com
Hydrophobic AdditionPalmitoylated TAT conjugateEnhanced nih.govDepends on modification siteImproved delivery of hydrophilic or efflux pump substrates nih.gov
CyclizationCyclic TATEnhanced kinetics mdpi.comCan improvePotential for improved delivery efficiency mdpi.com
Fusion with Fusogenic PeptideTAT-HA2Enhanced endosomal escape ldbiopharma.comnih.govDepends on fusion partnerImproved cytosolic/nuclear delivery of cargo ldbiopharma.comnih.gov

Note: The data in this table is illustrative and based on findings discussed in the text. Specific effects can vary depending on the experimental conditions, cell type, and conjugated cargo.

Applications of Tat 48 57 As a Research Delivery System

Delivery of Peptides and Proteins in In Vitro and Ex Vivo Models

The TAT 48-57 peptide has been successfully used to deliver a variety of peptides and proteins into cultured cells. ldbiopharma.comresearchgate.net This capability has opened up avenues for studying protein function, manipulating cellular processes, and developing potential therapeutic strategies in preclinical models. The basic region of the TAT peptide, comprising residues 48-57, is sufficient for this translocation activity. ldbiopharma.com Fusion of this domain to proteins that are otherwise membrane-impermeable facilitates their entry into a wide range of cell types. plos.org

Mechanisms of Peptide/Protein Cargo Association

The association between this compound and its peptide or protein cargo is primarily achieved through the creation of fusion proteins. This involves genetically fusing the coding sequence of the TAT peptide to the gene of the protein of interest. The resulting recombinant fusion protein can then be expressed and purified for delivery into cells. ldbiopharma.com This covalent linkage ensures a stable complex where the cargo is reliably transported along with the TAT peptide.

Another method involves chemical cross-linking, where the TAT peptide is covalently attached to the protein cargo using chemical linkers. plos.org This approach is useful when genetic fusion is not feasible or desired. The highly cationic nature of the TAT peptide, rich in arginine and lysine (B10760008) residues, is crucial for its interaction with the negatively charged cell surface, initiating the uptake process. encyclopedia.pub While the 49-57 residue sequence (RKKRRQRRR) is considered sufficient for internalization, the full 48-57 sequence is commonly utilized in research applications. tandfonline.complos.org

Studies on Translocation Efficiency of Various Protein Cargoes

The efficiency of this compound-mediated protein delivery has been demonstrated with a diverse range of protein cargoes in various cell types. The translocation process is generally rapid and allows the delivered proteins to retain their biological activity. researchgate.net For instance, the fusion of this compound to β-galactosidase, a 120-kilodalton protein, resulted in its successful delivery to all tissues in mice, including the brain, demonstrating its in vivo efficacy. researchgate.net Similarly, TAT-Cre recombinase has been used in reporter assays to study transduction mechanisms, showing rapid internalization into cells. ldbiopharma.com The specific uptake pathway can be influenced by the nature of the cargo attached to the TAT peptide. tandfonline.com

Table 1: Examples of this compound Mediated Protein Cargo Delivery

Protein CargoCell/Model SystemObserved Outcome
Cre RecombinaseLive cells in cultureRapid internalization via lipid raft-dependent macropinocytosis, enabling study of transduction mechanisms. ldbiopharma.com
β-galactosidaseMice (in vivo)Delivery of biologically active protein to all tissues, including the brain. researchgate.net
Green Fluorescent Protein (GFP)Various cell linesEfficient intracellular delivery, allowing for visualization of uptake and distribution. researchgate.net
Purine Nucleoside PhosphorylaseMiceIntracellular delivery corrected enzyme deficiency. cardoso-lab.org

Transport of Nucleic Acids (DNA, RNA, Oligonucleotides) for Research Purposes

This compound has emerged as a promising non-viral vector for the delivery of nucleic acids into cells for research applications. tandfonline.comldbiopharma.com This includes the transport of plasmid DNA, antisense oligonucleotides, and small interfering RNAs (siRNAs). ldbiopharma.com The ability of this compound to facilitate the entry of these large, negatively charged molecules across the cell membrane is of significant interest for gene function studies and therapeutic development. nih.gov

Non-Covalent Interactions with Nucleic Acid Cargoes

The primary mechanism for the association of this compound with nucleic acid cargo is through non-covalent electrostatic interactions. researchgate.net The positively charged arginine and lysine residues of the TAT peptide interact with the negatively charged phosphate (B84403) backbone of nucleic acids. researchgate.net This interaction leads to the formation of condensed, stable nanoparticles that can protect the nucleic acid from degradation and facilitate its cellular uptake. researchgate.net This non-covalent strategy is simple and cost-effective for creating delivery complexes. researchgate.net Modifications, such as the attachment of fatty acids to the CPP, can further enhance the efficiency of nucleic acid condensation. researchgate.net

Delivery into Specific Subcellular Compartments

Once inside the cell, the this compound peptide can direct its cargo to specific subcellular locations. The arginine-rich domain of this compound also contains a nuclear localization signal, which can facilitate the transport of the peptide and its cargo into the nucleus. nih.gov This is particularly advantageous for the delivery of plasmid DNA for gene expression or oligonucleotides that target nuclear processes. While free TAT peptide often localizes to the nucleolus, the subcellular distribution of the cargo-peptide complex can be influenced by the cargo itself. nih.gov For instance, siRNA delivered by TAT 47-57 has been observed to have a perinuclear localization, suggesting interaction with the RNA-induced silencing complex (RISC). nih.gov

Intracellular Delivery of Small Molecules and Fluorescent Probes for Research Imaging

Beyond large macromolecules, this compound is also an effective tool for the intracellular delivery of small molecules and fluorescent probes. tandfonline.comldbiopharma.com This has significant applications in cell biology research, particularly for live-cell imaging and tracking. By conjugating fluorescent dyes to the TAT peptide, researchers can visualize and study the process of cellular uptake and the intracellular fate of the peptide and its cargo. nih.gov

The delivery of these probes is generally rapid and allows for real-time observation of cellular dynamics. nih.gov Common fluorescent probes delivered by this compound include fluorescein (B123965) isothiocyanate (FITC) and cyanine (B1664457) dyes like Cy5.5. nih.govthno.org For example, FITC-labeled TAT peptide has been used to study its transport across in vitro models of the blood-brain barrier and to observe its cytosolic and nucleolar localization within cells. plos.orgresearchgate.net Similarly, Cy5.5-conjugated this compound has been used to label T lymphocytes for in vivo tracking. nih.gov The ability to deliver these imaging agents enables the study of cell trafficking, biodistribution, and the mechanisms of CPP-mediated delivery itself. researchgate.net

Table 2: Examples of this compound Mediated Delivery of Fluorescent Probes

Fluorescent ProbeApplicationKey Finding
Fluorescein isothiocyanate (FITC)Studying BBB permeability and cellular uptake. plos.orgDemonstrated temperature-dependent crossing of brain endothelial cell monolayers. plos.org Showed cytosolic and nucleolar localization in cells. researchgate.net
Cy5.5Labeling T lymphocytes for in vivo imaging. nih.govEnabled tracking of labeled cells, with the probe located predominantly in the cytoplasmic compartment. nih.gov
RhodamineInvestigating cellular uptake mechanisms. mdpi.comUsed to visualize the entry of TAT peptides into giant unilamellar vesicles, demonstrating dependence on lipid composition. mdpi.com

Facilitating Cellular Uptake of Nanoparticles and Liposomes for Research Investigations

The this compound peptide sequence (GRKKRRQRRR) is a well-studied cell-penetrating peptide (CPP) utilized to overcome the barrier of the cell membrane for macromolecules and particulate systems in research settings. ovid.commdpi.comtandfonline.com Its highly cationic nature is crucial for its function, enabling the translocation of various cargoes across the plasma membrane. nih.gov This capability has been extensively exploited to enhance the cellular uptake of nanoparticles and liposomes, thereby turning them into effective delivery systems for research investigations. nih.govethz.ch

When conjugated to the surface of nanoparticles, such as gold nanoparticles, this compound significantly increases their internalization into cells. nih.govacs.org Research has demonstrated that peptide-capped gold nanoparticles featuring the TAT sequence exhibit increased cellular uptake compared to non-functionalized nanoparticles. nih.gov Similarly, modifying the surface of liposomes with this compound enhances their association with and subsequent entry into various cell types. ethz.chnih.gov This peptide-mediated delivery has been shown to be effective for liposomes up to 200 nm in size. nih.govnih.gov The mechanism of uptake for TAT-modified carriers is complex and can involve direct membrane translocation as well as endocytic pathways. nih.govcore.ac.uk Studies have shown that TAT-mediated uptake can occur even at low temperatures and in the presence of metabolic inhibitors, suggesting a component of energy-independent direct penetration. nih.gov This system has been used to deliver a range of research agents, from fluorescent dyes to nucleic acids like siRNA. nih.govdovepress.com

Carrier SystemCargoCell Line/ModelKey Research FindingReference
Gold NanoparticlesModel CargoHeLa CellsTAT conjugation significantly increased cellular uptake, though particles largely remained in vesicular bodies. nih.govacs.org
Liposomes (~200 nm)FITC-Dextran (Fluorescent marker)Various cell linesTAT-liposomes showed efficient intracellular delivery, bypassing the endocytotic pathway under certain conditions. nih.gov
Cationic LiposomesHMGB1 siRNA and DihydroartemisininMesangial cells (MMC)TAT modification significantly increased cellular uptake and transfection efficiency compared to unmodified liposomes. dovepress.com
Polyacrylamide NanoparticlesModel CargoMRC-5 FibroblastsTAT-conjugated nanoparticles displayed greater cellular uptake than similarly charged nanoparticles without the peptide.

Utilization in Specific Biological Research Areas (Non-Clinical Focus)

Studies on HIV-1 Tat-TAR RNA Interactions in Gene Regulation Research

The this compound peptide sequence is central to the function of the full-length HIV-1 Tat protein, which is a potent trans-activator of viral gene expression. nih.gov This function is mediated by the interaction between the arginine-rich motif (ARM) within the Tat basic domain (residues 48-57) and a structured RNA element known as the trans-activation response element (TAR). frontiersin.orgpnas.orgresearchgate.net The TAR element is a stem-loop structure located at the 5' end of all nascent viral transcripts. pnas.orgresearchgate.net

The binding of the Tat protein's basic domain to the bulge region of TAR is a critical step for the recruitment of cellular cofactors, such as the positive transcription elongation factor-b (P-TEFb), which promotes the processivity of RNA polymerase II and enhances viral transcript elongation. pnas.orgplos.org The specific amino acid sequence of this compound is crucial for this high-affinity binding. pnas.orgresearchgate.net Due to its essential role in viral replication, the Tat-TAR interaction is a major focus of research for understanding gene regulation. pnas.orgplos.org Synthetic peptides corresponding to the this compound sequence are widely used in vitro to study the biophysical and structural details of this protein-RNA interaction. pnas.orgacs.org These peptides can compete with the full-length Tat protein for binding to TAR, effectively inhibiting the trans-activation process in research assays. plos.orgresearchgate.net

Peptide/MoleculeTargetBinding Affinity (KD)Research Application/FindingReference
TAT peptide (48-57)TAR RNA727 ± 74 nMUsed as a reference to compare binding affinities of potential small molecule inhibitors. pnas.org
TAT peptide (47-57)TAR RNA0.78 ± 0.05 µMDemonstrated binding to TAR RNA, used as a benchmark for comparing a synthetic oligourea analog. acs.org
Cyclic Peptidomimetics (e.g., L-20, L-50, L-51)TAR RNANanomolar rangeDesigned to mimic the Tat RNA binding domain, these peptides act as competitive inhibitors of the Tat-TAR interaction with improved specificity. plos.org

Investigations into Intracellular Signaling Pathway Modulation

The full-length HIV-1 Tat protein, once inside a cell, can modulate a variety of host cell signaling pathways. nih.govoncotarget.com The cellular uptake of this protein is dependent on its basic domain, this compound. nih.gov Research has shown that extracellular Tat protein can be taken up by bystander cells and influence their function by altering key signaling cascades. nih.govoncotarget.com

One of the most studied effects is the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govasm.orgnih.gov Studies have demonstrated that Tat can induce the activity of IKK (IκB kinase), leading to the degradation of the NF-κB inhibitor, IκB-α, and subsequent nuclear translocation of NF-κB. nih.gov This activation of NF-κB by Tat can lead to the increased expression of various NF-κB-responsive genes, including those for pro-inflammatory cytokines. oncotarget.comnih.gov Furthermore, Tat has been shown to interact with components of the Toll-like receptor 4 (TLR4) signaling pathway, engaging both MyD88 and TRIF adapter proteins to activate MAP kinases (p38, ERK1/2) and NF-κB, leading to cytokine production in monocytes. asm.org The ability of the this compound domain to deliver the full protein into the cell is the prerequisite for these modulatory effects.

Signaling PathwayKey Protein/Factor Modulated by TatDownstream Effect in Research ModelsReference
NF-κB PathwayIKK, IκB-α, p65Increased transcriptional activity of NF-κB; increased expression of NF-κB-dependent genes (e.g., cytokines). nih.govasm.org
MAP Kinase Pathwayp38, ERK1/2Activation of MAP kinases, contributing to cytokine production. oncotarget.comasm.org
TLR4 PathwayTLR4, MyD88, TRIF, TRAF6Engagement of TLR4 signaling cascades, leading to activation of NF-κB and MAP kinases. nih.govasm.org
Protein Kinase C (PKC)PKCActivation of PKC, which is involved in NF-κB activation. oncotarget.comasm.org

Applications in Cellular Biology Research (e.g., studies on apoptosis, inflammation, neuroprotection in models)

The this compound peptide is a valuable tool in various areas of cellular biology research, primarily as a delivery vector but also for its own intrinsic biological activities in certain experimental models.

Apoptosis Research: The peptide has been used to deliver pro-apoptotic proteins into cancer cells to study the mechanisms of cell death. nih.gov For instance, when fused to Apoptin, a protein that selectively induces apoptosis in cancer cells, the this compound domain facilitates its efficient delivery. nih.gov In cancer cell lines like Saos-2 and HSC-3, the TAT-Apoptin fusion protein was shown to translocate to the nucleus and induce apoptosis. nih.gov Other studies have utilized TAT-fused peptides derived from proteins like RasGAP to sensitize tumor cells to apoptosis induced by other agents. nih.govaacrjournals.org

Inflammation Research: As discussed previously, the full Tat protein can induce pro-inflammatory responses by activating the NF-κB pathway, leading to the expression of inflammatory cytokines like TNF-α and IL-6. oncotarget.comasm.org The this compound domain is critical for the protein's entry into cells to initiate these inflammatory signaling events. nih.gov This makes the peptide a useful component in research models aimed at understanding the molecular basis of virally-induced inflammation.

Neuroprotection Research: Several studies have investigated the intrinsic neuroprotective properties of arginine-rich cell-penetrating peptides, including this compound, in in vitro models of neuronal injury. mdpi.comnih.govnih.gov In models of excitotoxicity and in vitro ischemia (oxygen-glucose deprivation), the TAT peptide itself has been shown to confer neuroprotection. nih.gov The proposed mechanisms are not fully understood but may involve the modulation of NMDA receptor function. nih.gov Additionally, this compound is widely used as a delivery vehicle for neuroprotective cargo. For example, TAT-fused peptides that inhibit components of apoptotic pathways (like JNK inhibitors) or stabilize survival proteins (like Bcl-xL) have demonstrated significant neuroprotective effects in models of cerebral ischemia and neurodegenerative diseases. mdpi.com

Research AreaModel SystemThis compound ApplicationKey Research FindingReference
ApoptosisSaos-2, HSC-3 cancer cell linesDelivery of TAT-Apoptin fusion proteinTAT-Apoptin was efficiently delivered and translocated to the nucleus, resulting in apoptosis. nih.gov
ApoptosisU2OS, HCT116 cancer cell linesDelivery of TAT-RasGAP317-326 peptideThe peptide sensitized cancer cells to apoptosis induced by genotoxic agents. aacrjournals.org
InflammationHuman monocytes, Jurkat T-cellsUptake of full-length Tat proteinTat protein activates NF-κB and MAP kinase pathways, inducing pro-inflammatory cytokine expression. oncotarget.comasm.orgasm.org
NeuroprotectionPrimary cortical neuronal culturesDirect application of TAT peptideTAT peptide displayed neuroprotective activity in models of glutamic acid and kainic acid-induced excitotoxicity. nih.gov
NeuroprotectionIn vitro / in vivo models of cerebral ischemiaDelivery of TAT-Bcl-xL fusion proteinThe fusion protein protected neurons from ischemic cell death. mdpi.com

Research Methodologies and Analytical Approaches for Tat 48 57 Studies

In Vitro Cellular Uptake Assays

In vitro cellular uptake assays are fundamental for understanding how TAT 48-57 interacts with cells and the mechanisms by which it enters the cytoplasm and nucleus. These assays typically involve incubating cells with labeled this compound or its conjugates and then measuring the amount of internalized peptide.

Flow Cytometry for Quantitative Analysis

Flow cytometry is a widely used technique for the quantitative analysis of cellular uptake of fluorescently labeled this compound. pnas.orgresearchgate.netnih.govresearchgate.net This method allows for the rapid measurement of fluorescence intensity in a large population of individual cells, providing statistical data on the efficiency and kinetics of peptide internalization. By incubating cells with varying concentrations of fluorescently labeled this compound for different durations, researchers can determine dose-dependent and time-dependent uptake profiles. pnas.org

Studies using flow cytometry have investigated factors influencing this compound transport, such as peptide concentration, temperature, and incubation time. For instance, increasing TAT concentration significantly increased transport in cell monolayers and spheroids. oup.com However, changes in temperature from 7°C to 37°C and increasing incubation time from 20 minutes to 3 hours did not show statistically significant effects on transport in one study using multicellular tumor spheroids. oup.com

Flow cytometry can also be used to differentiate between cell surface binding and actual internalization, often by employing techniques like trypsinization to remove surface-bound peptides before analysis or by running parallel assays in the presence of metabolic inhibitors like sodium azide (B81097) to distinguish energy-dependent uptake mechanisms. pnas.orgnih.gov

Confocal Laser Scanning Microscopy for Visualization and Localization

Confocal Laser Scanning Microscopy (CLSM) is a powerful imaging technique used to visualize the cellular uptake and intracellular localization of fluorescently labeled this compound with high resolution. nih.govresearchgate.netresearchgate.netresearchgate.netcardoso-lab.orgjptcp.com CLSM allows for optical sectioning of cells, enabling researchers to create 3D reconstructions and determine the distribution of the peptide within different cellular compartments, such as the cytoplasm, nucleus, and endosomes. researchgate.netuni-muenchen.de

Confocal microscopy has revealed that this compound can effectively penetrate the cell membrane and be detected in both punctate and diffuse patterns within the cytoplasm and nucleus. researchgate.net Punctate structures are often indicative of sequestration within endosomes, suggesting that endocytosis plays a role in the cellular uptake of this compound, particularly at higher concentrations or when conjugated to larger cargoes. researchgate.netnih.gov Studies have utilized CLSM to examine the interaction of TAT peptides with model membranes, such as giant unilamellar vesicles (GUVs), to understand membrane binding and penetration. nih.govcardoso-lab.org

CLSM is also valuable for studying the penetration of this compound into more complex in vitro models, such as multicellular tumor spheroids, providing insights into the peptide's ability to traverse tissue-like structures. jptcp.comjptcp.com

Fluorescent Microscopy Techniques

Fluorescence lifetime imaging microscopy (FLIM) can be used in conjunction with Förster Resonance Energy Transfer (FRET) to investigate the intracellular environment and interactions of TAT-conjugated molecules. ucl.ac.uk For example, FLIM has been used to confirm FRET-induced release of TAT-conjugated quantum dots from endo/lysosomes, attributed to photooxidative damage. ucl.ac.uk

Fluorescence microscopy, including techniques like FRAP (Fluorescence Recovery After Photobleaching), can also be applied to study the mobility and translocation of TAT peptides. uni-bonn.de

Ex Vivo and In Vivo Preclinical Model Systems (Non-Human)

Ex vivo and in vivo preclinical models, primarily using non-human subjects, are crucial for evaluating the transport, biodistribution, and translocation of this compound in more complex biological environments that mimic physiological conditions.

Use of Multicellular Tumor Spheroids (MCTS) for Transport Studies

Multicellular tumor spheroids (MCTS) serve as valuable ex vivo models that mimic the three-dimensional structure and some characteristics of in vivo solid tumors, including diffusion barriers. oup.comjptcp.comjptcp.comnih.gov MCTS are used to evaluate the penetration and transport of this compound and its conjugates within a tissue-like environment. oup.comjptcp.comjptcp.com

Studies using MCTS have shown that TAT penetration can be influenced by factors such as peptide concentration and spheroid age. oup.comjptcp.comjptcp.com For instance, penetration was found to decrease as spheroids get older, which may be due to changes in cell packing density, extracellular volume, and the proportion of live proliferating cells. oup.comjptcp.com Confocal microscopy is often used in conjunction with MCTS to visualize the penetration depth and accumulation of fluorescently labeled TAT within the spheroid layers. jptcp.comjptcp.com

Data from MCTS studies can provide insights into the challenges of drug delivery in solid tumors and help optimize the design of TAT-based delivery systems for enhanced tissue penetration. oup.comnih.gov

Data Table: Effect of TAT Concentration and Spheroid Age on Penetration in MCTS (Illustrative based on findings)

Model SystemTAT ConcentrationSpheroid AgePenetration Level (Relative)
Cell MonolayerLowN/ABaseline
Cell MonolayerHighN/AIncreased
MCTSLow3-dayModerate
MCTSHigh3-daySignificantly Increased
MCTSLow7-dayLower than 3-day
MCTSHigh7-dayLower than 3-day

Studies in Animal Models for Biodistribution and Translocation in Organs

In vivo studies in animal models, typically mice, are essential for assessing the systemic biodistribution and translocation of this compound and its conjugates to various organs and tissues. sigmaaldrich.comnih.govsb-peptide.comnih.govresearchgate.netjptcp.comnih.govfrontiersin.orgucl.ac.uk These studies provide critical information on where the peptide goes after administration, how long it remains in circulation, and its ability to cross biological barriers like the blood-brain barrier. researchgate.netfrontiersin.orgucl.ac.uknih.gov

Animal models are used to track the distribution of labeled this compound (e.g., fluorescently or radioactively labeled) in different organs over time. researchgate.netencyclopedia.pubnih.gov Biodistribution analysis can reveal peak organ levels and clearance rates. researchgate.net For example, studies with TAT-conjugated nanoparticles have shown accumulation in organs like the liver, spleen, and lymph nodes, with the conjugation influencing the intrahepatic distribution and blood half-life. nih.gov

In vivo studies have also investigated the ability of this compound to deliver cargoes across the blood-brain barrier, which is a significant challenge for many therapeutic molecules. nih.govresearchgate.netfrontiersin.orgucl.ac.uk While some studies suggest TAT's ability to cross the blood-brain barrier, the mechanisms and efficiency can be complex and cargo-dependent. nih.govfrontiersin.orgucl.ac.uk

Fluorescence imaging of organs and tissues collected from animal models is a common method to visualize the distribution and localization of labeled TAT constructs ex vivo. nih.gov

Models for Blood-Brain Barrier (BBB) Permeability Research

Investigating the ability of this compound to traverse biological barriers, such as the blood-brain barrier (BBB), is a critical area of research. Various models are utilized to assess its permeability. In vitro barrier models, such as those employing a monolayer of endothelial cells, are used to mimic the intestinal barrier or the BBB. These models consist of two compartments separated by a membrane containing the cell monolayer. Peptides are incubated in one compartment, and their presence in the other compartment is analyzed to determine apparent permeability (Papp) and transport percentage (T). nih.gov The integrity of the transported compound is typically assessed using mass spectrometry (MS). nih.gov this compound has been explored as a potential BBB shuttle, including for the transport of nanoparticles like quantum dots (QDs), which helps in studying the underlying mechanisms of its transport capacity. nih.gov Adsorptive-mediated transcytosis (AMT) is recognized as a mechanism for brain delivery across the BBB, and the BBB is equipped for this process, allowing binding and uptake of cationic molecules like CPPs to the luminal surface of endothelial cells and subsequent exocytosis. nih.gov In vitro and in vivo studies suggest that brain uptake via AMT is a time- and concentration-dependent, energy-requiring process. nih.gov While AMT may not involve specific receptor binding, it is a saturable process. nih.gov

Spectroscopic and Calorimetric Techniques for Interaction Analysis

Spectroscopic and calorimetric techniques are extensively used to analyze the interactions of this compound with various biological components, such as membranes and nucleic acids.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a valuable tool for studying the conformational behavior of this compound, particularly its structural changes upon interaction with different environments, such as lipid membranes or in the presence of co-solvents. CD spectra can reveal the presence of secondary structures like random coil or polyproline type II helices, which are typical conformations observed for unbound arginine-rich CPPs in aqueous solutions. mdpi.commostwiedzy.pl Upon interaction with liposomes or in hydrophobic environments like trifluoroethanol (TFE), changes in the CD spectra can indicate shifts in conformational preferences, such as the formation of helical structures. mostwiedzy.plmdpi.com CD spectroscopy has been used to assess the structural integrity of this compound and its analogs. acs.orgnih.gov

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is employed to measure the thermodynamics of binding interactions involving this compound, such as its binding to nucleic acids like HIV-1 transcriptional activator-responsive element (TAR) RNA. nih.gov ITC provides detailed information about the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction, offering insights into the driving forces behind the binding process. acs.orgnih.govgoogle.com

UV Spectroscopy

UV spectroscopy is utilized for various purposes in this compound studies, including determining the concentration of labeled peptides. For instance, the concentration of fluorescein-conjugated this compound can be determined by measuring absorbance at a specific wavelength, such as 490 nm. rsc.org UV spectroscopy is also used in studies investigating the binding of this compound or its analogs to other molecules, such as TAR RNA, by monitoring changes in absorbance upon complex formation. nih.govresearchgate.net

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques provide computational insights into the behavior of this compound at the atomic or coarse-grained level, complementing experimental observations.

Molecular Dynamics Simulations of Peptide-Membrane Interactions

Molecular Dynamics (MD) simulations are widely used to investigate the interactions between this compound and lipid membranes. These simulations can explore the mechanism of peptide-membrane interactions, including adsorption to the membrane surface and potential penetration or translocation across the lipid bilayer. nih.govnih.gov Coarse-grained (CG) MD simulations, often using force fields like MARTINI, are employed to study the spontaneous interactions of this compound with various membrane models, including artificial neuronal membranes with specific lipid compositions. nih.govnih.gov These simulations can reveal that peptides, driven by electrostatic interactions, quickly adsorb onto the membrane surface. nih.gov However, studies have shown that a single this compound peptide may not spontaneously penetrate the membrane due to a high free energy barrier resulting from strong electrostatic attraction and unfavorable interactions with the hydrophobic core. mdpi.comnih.gov MD simulations can also provide insights into the conformational behavior of this compound in different environments and how these conformations influence membrane interactions. mostwiedzy.plmdpi.combiosciencetrends.com Simulations can help understand the stability of non-covalent interactions and the dynamic characteristics of the peptide in solvent. biosciencetrends.com

Table: Spectroscopic and Calorimetric Techniques Used in this compound Research

TechniqueApplicationInformation Provided
Circular Dichroism (CD)Studying peptide conformation and structural changes upon interaction.Presence of secondary structures (random coil, helix).
Isothermal Titration Calorimetry (ITC)Measuring thermodynamics of binding interactions (e.g., with RNA).Binding affinity (Ka), enthalpy (ΔH), stoichiometry (n).
UV SpectroscopyDetermining peptide concentration, monitoring binding interactions.Absorbance changes related to concentration or binding.

Table: Molecular Simulation Approaches for this compound Studies

ApproachApplicationInsights Gained
Molecular Dynamics (MD) SimulationsInvestigating peptide-membrane interactions.Adsorption, penetration mechanisms, conformational behavior in membranes.
Coarse-grained (CG) MD SimulationsStudying spontaneous peptide-membrane interactions.Adsorption speed, penetration barriers, interaction sites on complex membranes.

Docking Studies of this compound with Biological Targets

Computational docking studies play a significant role in predicting and understanding the molecular interactions between this compound and its potential biological targets. These studies provide insights into the binding affinity, orientation, and key residues involved in the interactions.

Molecular dynamics simulations have been utilized to study the interactions of Tat mimetics, including those based on the this compound sequence, with targets such as TAR RNA. These simulations can suggest increased interactions between modified Tat peptides and their RNA targets compared to the control TAT peptide. nih.gov Docking studies have also been employed to investigate the interaction of bioconjugates involving this compound with specific protein targets within pathogens. For instance, docking studies were conducted for a GVL1-TAT bioconjugate with cysteine protease and trypanothione (B104310) reductase in Leishmania. bioregistry.io These studies aimed to confirm the mechanism of action and suggested that the conjugate had a higher interaction energy with cysteine protease compared to the individual components, corroborating in vitro findings. bioregistry.io The results indicated that other proteins, such as trypanothione reductase, could also be targeted. bioregistry.io

Computational approaches, including docking, are also used in the rational design of RNA ligands, where this compound serves as a reference or a component of designed molecules aimed at interacting with specific RNA structures like TAR RNA. chem960.com

Biochemical Assays for Functional Characterization

Biochemical assays are crucial for experimentally validating the interactions and functional properties of this compound. These methods provide direct evidence of binding and allow for the characterization of the peptide's behavior in biological systems.

Gel Electrophoresis for Binding Studies

Gel electrophoresis, particularly the Electrophoretic Mobility Shift Assay (EMSA), is a widely used technique to study the binding of this compound to nucleic acids, such as RNA and DNA. This method relies on the principle that the electrophoretic mobility of a nucleic acid molecule is altered upon binding to a protein or peptide.

EMSA has been extensively used to measure the binding affinity of this compound and its analogs to HIV-1 TAR RNA. nih.govjustia.com By incubating labeled TAR RNA with increasing concentrations of the peptide, the formation of a peptide-RNA complex can be observed as a shifted band on a native polyacrylamide gel. justia.com The dissociation constant (Kd) can be determined by quantifying the free and bound RNA bands. justia.com Studies have shown that the Tat peptide (47-57) binds TAR RNA with a Kd of 0.78 ± 0.05 μM. nih.gov EMSA has also been employed to compare the binding of this compound mimics, such as γ-AApeptides, to TAR RNA, using closely related BIV TAR RNA as a control for specific binding. justia.com

Gel electrophoresis has also been applied to study the interaction of this compound with DNA. Gel mobility shift assays can demonstrate the binding of cell-penetrating peptides, including this compound, to DNA molecules by observing the reduced migration of DNA in the presence of the peptide.

Furthermore, SDS-polyacrylamide gel electrophoresis (SDS-PAGE) followed by Western blotting has been used to analyze the binding of Tat fragments, including the basic domain corresponding to this compound, to cellular proteins like p300. This method allows for the detection of protein-peptide interactions in vitro and in vivo.

Investigation of Enzymatic Degradation in Research Models

The stability of peptides in biological environments is a critical factor for their potential application. Research models are used to investigate the susceptibility of this compound and its derivatives to enzymatic degradation.

Studies have shown that modifications to the peptide backbone can significantly impact its resistance to proteases. For example, oligoureas derived from the this compound sequence have demonstrated resistance to proteinase K degradation, unlike their natural peptide counterparts. nih.gov Similarly, γ-AApeptides, which are peptidomimetics designed to mimic peptides like this compound, are reported to be resistant to enzymatic degradation.

The use of synthetic D-form amino acids in peptides is a known strategy to enhance resistance to enzymatic degradation compared to naturally occurring L-form peptides. While this compound is typically composed of L-amino acids, studies on D-form peptides highlight a general approach to improve peptide stability in research models by reducing proteolytic cleavage.

Investigating enzymatic degradation in research models often involves incubating the peptide with relevant enzymes or biological samples (e.g., serum, cell lysates) and analyzing the remaining intact peptide over time using techniques like HPLC or mass spectrometry. Studies on the stability of cell-penetrating peptides like this compound are crucial for understanding their half-life and efficacy in various biological contexts.

Here is a summary of some research findings related to this compound binding:

TargetAssay MethodKey FindingSource
HIV-1 TAR RNAEMSA, ITC, CD, UV spectroscopyHigh-affinity binding; specific interaction with TAR RNA. nih.govjustia.comnih.gov nih.govjustia.comnih.gov
DNAGel Mobility Shift AssayCapable of binding DNA.
p300 proteinSDS-PAGE, Western BlotBasic domain (48-57) binds to p300.
Cysteine Protease (Leishmania)Docking StudiesGVL1-TAT bioconjugate shows strong interaction. bioregistry.io bioregistry.io
Trypanothione Reductase (Leishmania)Docking StudiesSuggested as a potential target for GVL1-TAT bioconjugate. bioregistry.io bioregistry.io

Comparative Analysis with Other Cell Penetrating Peptides

Comparison of Translocation Mechanisms and Efficiencies

The mechanisms by which CPPs translocate across the cell membrane are complex and can vary depending on the peptide sequence, concentration, cargo, and cell type. While some CPPs may directly penetrate the membrane, many are internalized primarily through endocytic pathways.

Versus Polyarginine Peptides

Polyarginine peptides, particularly those with 8 or more arginine residues (e.g., R8, R9), are highly cationic CPPs that exhibit significant cellular uptake. Polyarginine peptides are often reported to enter cells via endocytosis, although direct translocation might also play a role, especially at higher concentrations. Arginine-rich CPPs, such as Cys-Arg8, are described as entering cells passively by inducing membrane multilamellarity and fusion rather than directly passing through the lipid membrane jpt.com. Studies comparing TAT and polyarginine peptides have shown that polyarginine can exhibit significantly greater uptake efficiency than TAT in certain cell lines nih.gov. For instance, one study indicated that polyarginine delivery was 10–30 times greater than TAT in some cell types nih.gov. The cellular uptake of peptides generally increases with the number of arginines dokumen.pub.

Versus Penetratin

Penetratin, derived from the Drosophila antennapedia homeodomain protein, is another widely studied cationic CPP. Similar to TAT 48-57, Penetratin's internalization involves endocytic pathways, including lipid raft-dependent but clathrin-independent endocytosis nih.gov. Some studies suggest that both TAT and Penetratin show similar kinetic uptake profiles, reaching maximal internalization within 1–3 hours and being independent of the cell type studied (e.g., HeLa, A549, and CHO cell lines) nih.gov. However, a comparison of the magnitude of uptake of CPP conjugates indicated that Penetratin's uptake was generally higher than that of TAT nih.gov. While both are cationic, differences in their specific amino acid sequences and resulting structures can influence their interactions with the cell membrane and subsequent internalization routes and efficiencies.

Versus TCTP-PTD

TCTP-PTD (Translationally Controlled Tumor Protein-Protein Transduction Domain) is a relatively newer CPP derived from human TCTP. Unlike the predominantly cationic nature of this compound, TCTP-PTD is characterized as a hydrophobic PTD researchgate.net. Its internalization mechanism involves caveolae-mediated endocytosis and partly macropinocytosis, which are clathrin-independent pathways researchgate.net. After internalization, TCTP-PTD appears to escape from the endosomal compartment nih.gov. Comparative studies have highlighted unique characteristics of TCTP-PTD compared to cationic PTDs like TAT-PTD researchgate.net. While some studies indicated lower efficiency of other human protein-originated PTDs compared to TAT-PTD in vitro, TCTP-PTD has exhibited better efficiency than TAT-PTD in the delivery of cargos in vivo researchgate.net. This suggests that the hydrophobic nature of TCTP-PTD may facilitate penetration through multilayered tissues in vivo more effectively than highly cationic peptides in some cases nih.gov.

Versus Chimeric CPPs (e.g., MPG, Transportan)

Chimeric CPPs, such as MPG and Transportan, are engineered peptides typically combining hydrophobic and hydrophilic domains to enhance cellular uptake. Transportan, for instance, is a 27-amino acid peptide formed by coupling a fragment of the neuropeptide galanin and mastoparan (B549812) fishersci.dkresearchgate.net. These peptides often utilize a mix of endocytic pathways and potentially direct translocation depending on the specific design and conditions. Compared to TAT, chimeric CPPs like Transportan have shown comparable or higher uptake efficiency in some studies nih.gov. Transportan was found to be internalized into cells, similar to Penetratin, while the uptake of labeled TAT was found to be negligible in one study nih.gov. The amphipathic nature of chimeric CPPs can influence their interaction with the lipid bilayer, contributing to their translocation mechanisms and efficiencies, which may differ from the primarily cationic this compound.

Comparative Cargo Delivery Capacities and Scope

The primary application of CPPs is to deliver various types of cargo into cells. The efficiency and scope of cargo delivery can vary significantly between different CPPs. This compound has been widely used to deliver a broad range of molecules, including peptides, proteins, antibodies, and nucleic acids like DNA and siRNA sb-peptide.comjpt.com. Its ability to form complexes with negatively charged cargo through electrostatic interactions is a key feature of its delivery mechanism.

Polyarginine peptides are also effective at delivering diverse cargo, particularly negatively charged molecules due to their high positive charge density jpt.com. Their high uptake efficiency often translates to effective cargo delivery, although the size and nature of the cargo can influence the optimal polyarginine length and delivery efficiency.

Penetratin has demonstrated the ability to deliver various molecules, including peptides and nucleic acids nih.govresearchgate.net. Studies have shown that both Penetratin and TAT can promote the uptake of dsDNA in a dose-dependent manner nih.gov.

TCTP-PTD has been shown to efficiently facilitate the delivery of various cargos, including peptides, proteins, and nucleic acids, both in vitro and in vivo researchgate.netnih.gov. Notably, TCTP-PTD has shown promise in the intranasal delivery of macromolecules researchgate.net. Its distinct internalization pathway compared to cationic CPPs may offer advantages for delivering certain types of cargo or targeting specific cellular compartments.

Chimeric CPPs like Transportan have also proven effective in delivering a variety of cargos, including proteins and nucleic acids nih.gov. The design of chimeric peptides allows for tuning their properties to optimize delivery for specific cargo types and applications. For instance, Transportan was found to be a potent vector for protein delivery when co-incubated with proteins, whereas TAT did not promote significant protein uptake using this co-incubation strategy nih.gov. This highlights how the interaction between the CPP and the cargo, influenced by their respective properties, is crucial for successful delivery.

Challenges and Future Directions in Tat 48 57 Research

Resolving Discrepancies in Proposed Translocation Mechanisms

The precise mechanism by which TAT 48-57 translocates across the cell membrane remains a subject of ongoing debate and research. Initial studies suggested an energy-independent, direct translocation mechanism nih.govspandidos-publications.com. However, a general consensus has emerged that endocytosis, particularly macropinocytosis, is the primary mechanism of entry, especially at lower concentrations nih.govspandidos-publications.comnih.govnih.gov. Other endocytic pathways, such as clathrin-mediated and caveolar endocytosis, may also be involved nih.gov.

Discrepancies in proposed mechanisms likely stem from variations in experimental conditions, including peptide concentration, cell type, and the nature of the conjugated cargo nih.govviamedica.pl. For instance, higher concentrations of CPPs (> 10 µM) may favor direct translocation, while lower concentrations (≤ 5 µM) primarily utilize endocytosis nih.govviamedica.pl. The type, size, and binding methodology of the cargo molecule can also influence the uptake pathway nih.gov. Research using specific endocytosis inhibitors and genetically engineered cells deficient in certain uptake pathways has provided valuable insights, but challenges remain in definitively isolating the contribution of each mechanism nih.govnih.gov.

Future research needs to focus on employing advanced imaging techniques and standardized protocols across different cell lines and cargo types to gain a more comprehensive and less contradictory understanding of the translocation process. Investigating the role of membrane components, such as heparan sulfate (B86663) proteoglycans, in the initial interaction and subsequent internalization is also crucial acs.org.

Enhancing Specificity for Targeted Research Applications

A significant challenge in utilizing this compound as a research tool is its relatively non-specific cellular uptake, which can lead to delivery to non-target cells in complex biological systems bachem.comspandidos-publications.com. For many research applications, particularly those involving specific cell populations or tissues, enhanced targeting is desirable to minimize off-target effects and improve efficiency.

Strategies to enhance specificity include conjugating this compound to targeting ligands that bind to receptors overexpressed on specific cell types. Examples include using monoclonal antibodies or peptides like the Arg-Gly-Asp (RGD) motif, which recognizes integrins on cancer cells nih.gov. Another approach involves masking the activity of this compound with an anionic peptide linked by a cleavable linker that is degraded specifically in the target environment, thereby activating the CPP only where intended nih.gov.

Future directions involve the rational design of chimeric CPPs or the integration of this compound with smart delivery systems that respond to specific cellular or tissue microenvironments, such as pH or enzyme activity uni-regensburg.de. Developing methods for conditional activation of this compound mediated uptake could significantly improve its utility for targeted research.

Improving Efficiency and Stability of this compound Conjugates for Research

The efficiency of cargo delivery by this compound can be limited by factors such as endosomal trapping and proteolytic degradation uni-regensburg.decas.cznih.gov. Once internalized via endocytosis, this compound and its conjugates can become sequestered within endosomes, potentially leading to degradation within lysosomes uni-regensburg.decas.cz. Furthermore, peptides are susceptible to degradation by proteases in the extracellular environment and within cells, which can reduce the amount of intact conjugate available for reaching the target nih.govnih.govmdpi.com.

Strategies to improve stability and endosomal escape are critical for enhancing the efficiency of this compound conjugates in research. Modifications to the peptide sequence, such as incorporating D-amino acids or non-natural amino acids, can increase resistance to proteolytic degradation nih.govnih.govresearchgate.net. Cyclization of the peptide can also enhance stability and potentially influence the uptake mechanism researchgate.netmdpi.com. Conjugation strategies, such as PEGylation or attachment to nanoparticles, can shield the peptide and its cargo from enzymatic degradation and potentially promote endosomal escape nih.govresearchgate.net.

Research findings highlight the impact of modifications on stability and activity. For example, studies have shown that protecting the C-terminus by amidation can enhance CPP stability nih.gov. The stability of TAT peptide on the surface of modified micelles and liposomes has also been investigated, demonstrating that attachment to nanocarriers can influence its proteolytic stability nih.gov.

Interactive Data Table: Impact of Modifications on Peptide Stability (Illustrative Data)

Modification TypeEffect on Proteolytic Stability (Relative to Unmodified)Reference
C-terminal amidationIncreased nih.gov
Incorporation of D-amino acidsIncreased nih.govresearchgate.net
CyclizationIncreased researchgate.netmdpi.com
PEGylationIncreased researchgate.net

Future research should focus on developing novel modification strategies and conjugation chemistries that enhance both the stability and endosomal escape of this compound conjugates without compromising their cell-penetrating ability or the function of the cargo.

Development of Advanced Research Models for Studying this compound Activity

Studying the activity and mechanisms of this compound in vitro and in vivo presents challenges due to the complexity of cellular environments and biological systems. Traditional 2D cell culture models may not fully recapitulate the barriers and interactions encountered in tissues. In vivo studies are essential but can be complex and resource-intensive.

The development and utilization of advanced research models are crucial for a more accurate understanding of this compound behavior. Multicellular tumor spheroids (MCTS), for instance, serve as a valuable in vitro 3D model that mimics aspects of in vivo tumors, including diffusion limitations and cell-cell interactions, allowing for the evaluation of TAT peptide penetration in a more relevant context oup.comjptcp.com. Studies using MCTS have shown that TAT penetration can decline as spheroids get older, likely due to changes in cell packing and extracellular matrix jptcp.com.

Advanced in vivo models, including those for studying blood-brain barrier (BBB) permeability, are also critical, especially given the interest in using this compound for delivering molecules to the brain imrpress.complos.org. Research has shown that TAT can cross brain endothelial cell monolayers, although the exact mechanism across the BBB may differ from general cellular uptake plos.org.

Future directions include the development of more sophisticated in vitro models, such as organ-on-a-chip systems, that better mimic the physiological environment. Furthermore, the creation of standardized in vivo models and imaging techniques will be essential for quantitative assessment of this compound distribution, cellular uptake, and cargo delivery in a reproducible manner.

Integration of this compound with Novel Biomolecular Engineering Strategies for Research Tools

This compound's ability to facilitate intracellular delivery makes it a valuable component for developing novel research tools through integration with various biomolecular engineering strategies. This involves combining this compound with other functional molecules or delivery systems to create tools for studying cellular processes, manipulating gene expression, or delivering probes and sensors.

Examples include the use of this compound in the design of fusion proteins for delivering enzymes or therapeutic proteins into cells for functional studies mdpi.commdpi.com. This compound has also been conjugated to nanoparticles, liposomes, and chitosan-based carriers to enhance the cellular uptake and delivery efficiency of encapsulated or attached cargo, such as nucleic acids (siRNA, DNA) or imaging agents spandidos-publications.commdpi.comnih.gov. These integrated systems can offer improved stability, targeting, and controlled release properties.

Research highlights the potential of integrating TAT with other strategies. For instance, TAT-conjugated nanoparticles have shown enhanced internalization compared to non-modified particles nih.gov. The combination of TAT with targeting moieties on nanoparticle surfaces is being explored to improve specificity frontiersin.org.

Interactive Data Table: Examples of this compound Integration in Research Tools (Illustrative)

Integrated SystemCargo Type DeliveredPotential Research ApplicationReference
TAT-fusion proteinsProteins, EnzymesStudying protein function, enzyme replacement therapies mdpi.commdpi.com
TAT-conjugated nanoparticlesNucleic acids, DrugsGene silencing studies, intracellular drug delivery research spandidos-publications.comnih.gov
TAT-modified liposomes/micellesVariousEnhanced delivery of hydrophobic molecules, imaging nih.gov
TAT-conjugated chitosan (B1678972) carriersNucleic acidsNon-viral gene delivery research mdpi.com

Future research will likely see further innovation in integrating this compound with emerging biomolecular engineering techniques, such as CRISPR-Cas systems for targeted genome editing or advanced biosensors for intracellular monitoring. Developing strategies for the controlled release of cargo from TAT-mediated delivery systems within specific cellular compartments is also a key area for future exploration.

Q & A

Q. What is the molecular structure of TAT 48-57, and how does it enable cell membrane penetration?

this compound is a 10-amino acid peptide (sequence: GRKKRRQRRR) derived from residues 48–57 of the HIV-1 Tat protein. Its high positive charge (+8.97 at pH 7.0) and arginine/lysine-rich sequence facilitate electrostatic interactions with negatively charged cell membranes, enabling rapid translocation across lipid bilayers and even the blood-brain barrier . Key structural features include:

  • Molecular formula : C55H109N31O12 (molecular weight: 1396.65 g/mol).
  • Hydrophobicity : -3.87 (highly hydrophilic). Experimental validation often involves fluorescence tagging (e.g., FITC conjugation) to track cellular uptake via flow cytometry or confocal microscopy .

Q. How is this compound applied in drug delivery systems?

this compound serves as a cargo carrier for impermeable molecules (e.g., proteins, nucleic acids). Methodologies include:

  • Covalent conjugation : Chemically linking cargo to the peptide via disulfide or thioester bonds.
  • Non-covalent complexation : Electrostatic binding to siRNA or plasmid DNA. For example, studies demonstrate its use in delivering therapeutic agents across the blood-brain barrier in stroke models, improving neurological recovery . Control experiments typically compare TAT-conjugated vs. unconjugated cargo to quantify delivery efficiency .

Advanced Research Questions

Q. How do researchers optimize this compound delivery efficiency in heterogeneous cellular environments?

Optimization involves:

  • Dose-response assays : Testing peptide concentrations (e.g., 0.1–10 µM) to balance efficacy and cytotoxicity.
  • Cell-type specificity : Comparing uptake in primary vs. immortalized cells (e.g., neurons vs. HeLa cells).
  • Modifications : Adding stabilizing residues (e.g., D-amino acids) to reduce proteolytic degradation. A 2017 study showed that γ-AApeptide mimics of this compound achieved nanomolar affinity for HIV TAR RNA, highlighting the role of structural mimicry in enhancing target binding . Contradictions in efficiency across studies often arise from variability in experimental conditions (e.g., serum content in media) .

Q. What experimental approaches analyze this compound’s interaction with RNA targets like HIV TAR?

Key methodologies include:

  • Surface plasmon resonance (SPR) : Measures real-time binding kinetics (KD, kon/koff).
  • Electrophoretic mobility shift assays (EMSAs) : Visualizes RNA-peptide complex formation.
  • NMR spectroscopy : Resolves atomic-level interactions, as used in γ-AApeptide studies . For example, γ-AApeptide analogs of this compound disrupted TAR-Tat interactions with 100-fold higher affinity than the native peptide, suggesting backbone flexibility enhances target engagement .

Q. How do researchers address contradictions in this compound’s endosomolytic activity?

Discrepancies in endosomal escape efficiency are resolved through:

  • pH-dependent assays : Monitoring peptide activity in endosome-mimicking buffers (pH 4.5–6.5).
  • Co-localization studies : Using lysosomal markers (e.g., LysoTracker) to quantify peptide redistribution. A 2010 study compared this compound with HA2-TAT hybrids, revealing that HA2’s fusogenic domain enhances endosomal escape by 70% in red blood cell ghosts . Contradictions often stem from differences in cargo size or endosomal retention time .

Q. What strategies improve this compound’s proteolytic stability without compromising function?

Advanced strategies include:

  • Backbone cyclization : Reduces susceptibility to exopeptidases.
  • Non-natural amino acids : Substituting L-arginine with D-arginine or arginine analogs.
  • PEGylation : Increases hydrodynamic radius to slow enzymatic cleavage. For instance, γ-AApeptide analogs exhibited resistance to proteases while maintaining cell-penetrating activity .

Key Methodological Considerations

  • Reproducibility : Document peptide synthesis protocols (e.g., solid-phase synthesis, HPLC purity ≥95%) and storage conditions (-80°C in lyophilized form) .
  • Ethical compliance : Use synthetic this compound for research only; avoid human applications due to regulatory restrictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.